Undecafluoropiperidine
Overview
Description
Undecafluoropiperidine is a chemical compound with the molecular formula C5F11N . It has an average mass of 283.043 Da and a monoisotopic mass of 282.985504 Da .
Molecular Structure Analysis
Undecafluoropiperidine has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 3D structure of undecafluoropiperidine can be viewed using specific software .Physical And Chemical Properties Analysis
Undecafluoropiperidine has a density of 1.8±0.1 g/cm3, a boiling point of 52.7±40.0 °C at 760 mmHg, and a vapor pressure of 262.0±0.1 mmHg at 25°C . It also has a molar refractivity of 28.4±0.4 cm3 .Scientific Research Applications
Synthesis of Fluorinated Compounds Undecafluoropiperidine has been explored in the context of synthesizing various fluorinated compounds. For example, a study by Plevey, Rendell, and Tatlow (1982) investigated the fluorination of pyridine with caesium tetrafluorocobaltate(III) to produce undecafluoro-N-methylpyrrolidine and other polyfluoropyridines. This work highlights the utility of undecafluoropiperidine in producing fluorinated derivatives for various applications, including pharmaceuticals and materials science (Plevey, Rendell, & Tatlow, 1982).
Application in NMR Spectroscopy In the field of nuclear magnetic resonance (NMR) spectroscopy, undecafluoropiperidine derivatives are valuable. For instance, a study by Stevens et al. (1984) used fluorinated compounds in 19F NMR to monitor the metabolism of 5-fluorouracil in tumors and livers in vivo. This research signifies the importance of fluorinated compounds like undecafluoropiperidine in non-invasive medical imaging and drug metabolism studies (Stevens et al., 1984).
Use in Medicinal Chemistry Undecafluoropiperidine and its derivatives find applications in medicinal chemistry. For example, Stanton et al. (2010) reported difluoropiperidine acetic acids as modulators of gamma-secretase, highlighting the potential therapeutic applications of fluorinated piperidines in treating diseases like Alzheimer's (Stanton et al., 2010).
Chemical and Pharmaceutical Research In chemical and pharmaceutical research, the modification of undecafluoropiperidine compounds can lead to new therapeutic agents. Ellipilli, Murthy, and Ganesh (2016) demonstrated that perfluoro undecanoyl chain conjugated peptide nucleic acids, a derivative of undecafluoropiperidine, showed higher cellular uptake efficiency, emphasizing its potential in drug delivery systems (Ellipilli, Murthy, & Ganesh, 2016).
Environmental and Health Studies Research has also been conducted on the environmental presence and health implications of undecafluoropiperidine-related compounds. For example, Kannan et al. (2004) measured concentrations of perfluorooctanesulfonate and related fluorochemicals, including undecafluoropiperidine, in human blood from various countries, providing insights into the global distribution and potential health effects of these substances (Kannan et al., 2004).
Biological Studies Studies involving undecafluoropiperidine and its derivatives have also focused on biological effects. Guruge et al. (2006) examined gene expression profiles in rat liver treated with perfluorooctanoic acid (PFOA), a compound related to undecafluoropiperidine, to understand its biological impact (Guruge et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11N/c6-1(7)2(8,9)4(12,13)17(16)5(14,15)3(1,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAGMYKGZNUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(N(C(C1(F)F)(F)F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232452 | |
Record name | Undecafluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecafluoropiperidine | |
CAS RN |
836-77-1 | |
Record name | Undecafluoropiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, undecafluoro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecafluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 836-77-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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